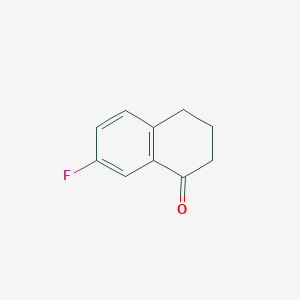

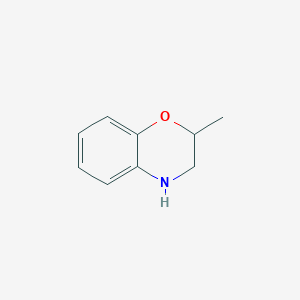

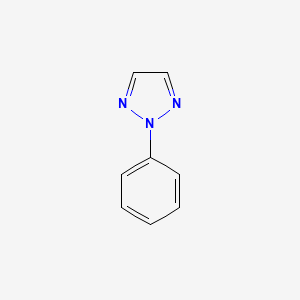

![molecular formula C9H7NO2 B1310516 1-(Furo[2,3-b]pyridin-5-yl)ethanone CAS No. 220957-41-5](/img/structure/B1310516.png)

1-(Furo[2,3-b]pyridin-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Furo[2,3-b]pyridin-5-yl)ethanone is a compound that belongs to the class of organic compounds known as furo[2,3-b]pyridines. These compounds contain a furan ring fused to a pyridine ring. Furo[2,3-b]pyridines are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related furo[2,3-b]pyridine derivatives can be achieved through various methods. For instance, a photoinduced direct oxidative annulation process has been used to synthesize highly functionalized polyheterocyclic ethanones, which include furo[2,3-b]pyridine analogues . This method does not require transition metals or oxidants, which makes it a valuable approach for constructing complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Furo[2,3-b]pyridin-5-yl)ethanone has been characterized using various spectroscopic techniques. For example, a related compound with a pyridine moiety has been studied using IR, NMR, UV spectra, and X-ray diffraction methods . Theoretical studies, such as Density Functional Theory (DFT), have been employed to investigate the vibrational assignments, chemical shifts, molecular orbital energies, and other properties of these molecules .

Chemical Reactions Analysis

Furo[2,3-b]pyridine derivatives can undergo various chemical reactions. Photocycloaddition reactions have been studied, where furo[2,3-c]pyridin-7(6H)-one, a close relative to the compound of interest, reacts with acrylonitrile to form different photoadducts . These reactions are significant for the functionalization of the furo[2,3-b]pyridine core and can lead to the discovery of new compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[2,3-b]pyridine derivatives are influenced by their molecular structure. Theoretical calculations can predict properties such as ionization potential, electron affinity, electronegativity, global chemical hardness, and chemical softness . These properties are crucial for understanding the reactivity and stability of the compounds. Additionally, the HOMO-LUMO gap obtained from UV-Visible spectrum analysis can provide insights into the electronic properties of these molecules .

Scientific Research Applications

Synthetic Chemistry : A study by Zhang et al. (2017) describes a method for oxidative annulation of compounds including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, which could be related to the structure of 1-(Furo[2,3-b]pyridin-5-yl)ethanone. This method provides access to highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants (Zhang et al., 2017).

Biocidal Applications : Saxena and Singh (1994) explored the synthesis and biological properties of difluoroboron(III) compounds using ligands derived from various ethanones, including 1-(furan-2-yl)ethanone. The synthesized complexes exhibited growth-inhibiting potential against various fungal and bacterial strains (Saxena & Singh, 1994).

Antimicrobial Properties : Salimon et al. (2011) synthesized a compound structurally similar to 1-(Furo[2,3-b]pyridin-5-yl)ethanone, showing significant antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Salimon et al., 2011).

Catalysis and Material Science : A study by Sun et al. (2007) involved the synthesis of a compound related to 1-(Furo[2,3-b]pyridin-5-yl)ethanone. The synthesized metal complexes showed good catalytic activities, indicating potential applications in material science (Sun et al., 2007).

Fluorescence Studies : Ibrahim et al. (2018) synthesized a fluorescent derivative of a furo[2,3-b]pyridin compound, which could imply that 1-(Furo[2,3-b]pyridin-5-yl)ethanone derivatives might have applications in fluorescence studies or as fluorescent probes (Ibrahim et al., 2018).

Safety And Hazards

properties

IUPAC Name |

1-furo[2,3-b]pyridin-5-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)8-4-7-2-3-12-9(7)10-5-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJWJKBMKQBRTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C(=C1)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299456 |

Source

|

| Record name | 1-Furo[2,3-b]pyridin-5-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furo[2,3-b]pyridin-5-yl)ethanone | |

CAS RN |

220957-41-5 |

Source

|

| Record name | 1-Furo[2,3-b]pyridin-5-ylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220957-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Furo[2,3-b]pyridin-5-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

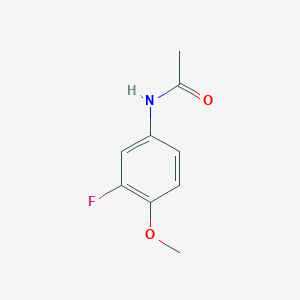

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

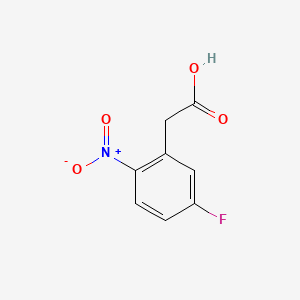

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

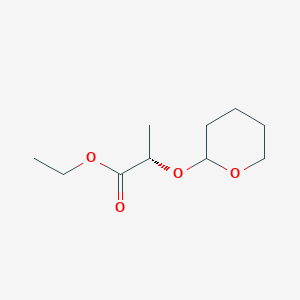

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)